molecular formula CH9N7O3 B14144076 Triaminoguanidine mononitrate CAS No. 4000-16-2

Triaminoguanidine mononitrate

Cat. No.: B14144076
CAS No.: 4000-16-2
M. Wt: 167.13 g/mol
InChI Key: UAGLZAPCOXRKPH-UHFFFAOYSA-N
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Description

Context of High-Nitrogen Compounds in Energetic Materials Science

High-nitrogen compounds represent a significant and dynamic area of energetic materials science. researchgate.net These materials are characterized by a high percentage of nitrogen content, typically incorporated within their molecular structures as chains or rings of nitrogen atoms. The core advantage of these compounds lies in their high positive heats of formation, a direct result of the numerous energy-rich N-N and C-N bonds. acs.org Upon decomposition, these bonds break and rearrange to form the exceptionally stable dinitrogen molecule (N₂), a process that releases a substantial amount of energy.

The development of high-nitrogen energetic materials is a key focus in the field due to several desirable properties. researchgate.net A primary benefit is the nature of their decomposition products; the formation of N₂ gas is environmentally benign compared to the carbon-based solid residues produced by traditional explosives. rsc.org Furthermore, the high gas volume generated per gram of material contributes to their performance characteristics. rsc.org Researchers are actively exploring various classes of these compounds, including those based on tetrazoles, triazines, and other nitrogen-rich heterocyclic systems, seeking to optimize the balance between energetic performance and stability. researchgate.netrsc.orgnih.gov The goal is to develop new materials with high energy density, good thermal stability, and reduced sensitivity to impact and friction. acs.orgnih.gov

Historical Trajectories and Evolution of Guanidine-Derived Energetic Compounds Research

The history of guanidine-derived compounds began in 1861 when Adolph Strecker first isolated guanidine (B92328) from the oxidative degradation of guanine. britannica.combarnesandnoble.comwikipedia.org Guanidine itself is a colorless, crystalline solid and a strong organic base due to the resonance stabilization of its corresponding cation, the guanidinium (B1211019) ion. britannica.com While the initial discovery was not related to energetics, the unique structure of guanidine, with its three nitrogen atoms centered around a single carbon, made its derivatives attractive candidates for further chemical exploration.

Research into the energetic potential of guanidine derivatives followed, with nitroguanidine (B56551) becoming a notable early example. britannica.com Nitroguanidine was utilized as a component in explosives and propellants, valued for the relatively low temperature produced during its explosion. britannica.com This early work paved the way for the synthesis of more complex and nitrogen-rich compounds based on the guanidine framework. The addition of amino groups to the guanidine structure is a key strategy to increase nitrogen content and the heat of formation, often improving explosive performance and stability. acs.org This evolution in synthetic chemistry led to the development of compounds like aminoguanidine (B1677879), diaminoguanidine (B1197381), and ultimately, triaminoguanidine and its salts, including Triaminoguanidine Mononitrate (TAGN), as researchers sought to maximize the energetic properties inherent in the guanidino functional group. dtic.mil

Detailed Research Findings on this compound (TAGN)

Synthesis and Physical Properties

This compound (TAGN) is synthesized through the reaction of guanidine nitrate (B79036) with hydrazine (B178648). google.comjustia.com A common method involves using an alcohol, in which guanidine nitrate is only slightly soluble and TAGN is insoluble, as the reaction solvent. google.com This process is advantageous as it allows for the use of lower-purity commercial-grade guanidine nitrate, because major impurities are insoluble in the alcohol and can be physically removed before the final synthesis step. justia.comgoogle.com

The synthesis can be performed by first adding a limited amount of hydrazine (1 to 2 moles per mole of guanidine nitrate) to form the alcohol-soluble intermediates monoaminoguanidine nitrate (MAGN) and diaminoguanidine nitrate (DAGN). justia.comgoogle.com After filtering out the insoluble impurities, the remainder of the hydrazine is added to complete the reaction to form TAGN. The reaction is typically conducted at temperatures between 70°C and 110°C with agitation. justia.comgoogle.com Finally, nitric acid is used to adjust the pH of the solution to between 4.5 and 5.5 to facilitate the crystallization of the product. google.com This process can yield white, needle-shaped crystals of TAGN with purities reported as high as 99.6% and yields of up to 72%. google.com

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaCH₈N₆·HNO₃ chemsrc.com
Molecular Weight167.13 g/mol nih.gov
AppearanceWhite, needle-shaped crystals google.com
Melting Point216.1 - 217.6 °C google.com
Decomposition TemperatureViolent decomposition at 230 °C nih.gov

Thermal Decomposition Studies

The thermal decomposition of this compound has been a subject of detailed investigation to understand its stability and reaction mechanism. Studies show that TAGN undergoes violent decomposition at 230°C. nih.gov The primary step in its thermal decomposition is believed to be a deamination reaction involving the rupture of an N-N bond. researchgate.net

Analysis of the decomposition products reveals that ammonia (B1221849) (NH₃) is a chief gaseous product. dtic.mil The decomposition mechanism is thought to involve the formation of less substituted guanidine nitrates, such as diaminoguanidine nitrate (DAGN), aminoguanidine nitrate (AGN), and guanidine nitrate (GN), as solid residues. dtic.mil Kinetic studies of the initial stage of thermolysis using isothermal thermogravimetry show that the process follows an Avrami-Erofe'ev equation (n=2), with a calculated activation energy of 160.0 kJ mol⁻¹. researchgate.net When heated in the presence of cellulose (B213188) acetate, TAGN decomposition produces significant amounts of nitrous oxide (N₂O), indicating a specific chemical interaction between the energetic material and the binder. dtic.mil

Properties

CAS No.

4000-16-2

Molecular Formula

CH9N7O3

Molecular Weight

167.13 g/mol

IUPAC Name

nitric acid;1,2,3-triaminoguanidine

InChI

InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4)

InChI Key

UAGLZAPCOXRKPH-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(NN)NN.[N+](=O)(O)[O-]

Origin of Product

United States

Theoretical Investigations and Computational Chemistry of Triaminoguanidine Nitrate Tagn

Quantum Chemical Computations for Molecular and Electronic Structure

Quantum chemical computations are instrumental in elucidating the intrinsic properties of molecules like TAGN. These methods allow for a detailed examination of its geometry, electronic characteristics, and energetic profile.

Ab Initio and Density Functional Theory (DFT) Approaches for Geometric Optimization

Determining the most stable three-dimensional arrangement of atoms in a molecule, or its optimized geometry, is a fundamental step in computational chemistry. For this purpose, both ab initio and Density Functional Theory (DFT) methods are employed. researchgate.netsphinxsai.com Ab initio methods are based on first principles of quantum mechanics without using any experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density. researchgate.net

For guanidinium (B1211019) nitrate (B79036), a related compound, geometry optimization has been successfully performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net Such calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. sphinxsai.com The choice of the functional and basis set is critical for obtaining accurate results, and various combinations are often tested to validate the computational model. sphinxsai.cominnoscience.ru For instance, the ωB97X-D functional with a 6-311++G(d,p) basis set has been used for optimizing the structures of reactants, products, and transition states in the study of guanidine (B92328) nitrate combustion. jes.or.jp

Analysis of Electronic Band Structure and Orbital Interactions

The electronic band structure of a material describes the ranges of energy that an electron within the solid is allowed to possess. wikipedia.org This concept is crucial for understanding the electronic and optical properties of materials. wikipedia.org For molecular solids like TAGN, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides similar insights. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Prediction of Gas-Phase Enthalpies of Formation and Energy Profiles

The gas-phase enthalpy of formation is a key thermochemical property that quantifies the energy released or absorbed during the formation of a compound from its constituent elements in their standard states. Accurate prediction of this value is essential for calculating the energy output of energetic materials.

For guanidine and its derivatives, including amino-substituted compounds, gas-phase enthalpies of formation have been calculated using high-level quantum chemical methods such as the Gaussian-4 (G4) theory. researchgate.net Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to improve the accuracy of these calculations by canceling out systematic errors. researchgate.net For example, the gas-phase enthalpy of formation for triaminoguanidine has been calculated using this approach. researchgate.net

Reaction Pathway Elucidation and Mechanistic Studies

Computational chemistry is invaluable for mapping out the complex reaction pathways involved in the decomposition of energetic materials like TAGN. This involves identifying the individual steps of the reaction and the energetic barriers associated with them.

Identification of Elementary Reaction Steps in Decomposition Processes

The decomposition of TAGN is a complex process involving multiple elementary reaction steps. Theoretical studies suggest that the initial step in the decomposition of similar compounds, like guanidinium nitrate, can involve isomerization followed by proton transfer in the gas phase to produce guanidine and nitric acid. researchgate.net These products then undergo further reactions. researchgate.net In the case of TAGN, the breakage of the N-NH2 bonds is considered a likely initial step. researchgate.net

Computational studies on the decomposition of guanidine nitrate have identified various pathways, including monomolecular and bimolecular reactions. jes.or.jp For instance, one proposed pathway involves the isomerization of guanidine followed by its decomposition into cyanamide (B42294) and ammonia (B1221849). jes.or.jp The interaction between the fuel (guanidine) and the oxidizer (nitric acid) is also a critical aspect of the decomposition mechanism. jes.or.jpjes.or.jp

Transition State Theory (TST) for Kinetic Parameter Derivations

Transition State Theory (TST) provides a framework for calculating the rate constants of elementary reactions. wikipedia.org It assumes the existence of a quasi-equilibrium between the reactants and a high-energy "transition state" structure that lies on the reaction path between reactants and products. wikipedia.org

By calculating the properties of the reactants and the transition state using quantum chemical methods, it is possible to derive key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation. fossee.in For the decomposition of guanidine nitrate, TST has been used in conjunction with quantum chemistry calculations to determine the rate coefficients for various elementary reactions. jes.or.jp The activation free energies (ΔG≠) for these steps can also be calculated; positive values indicate that the activation of the molecules is not a spontaneous process. researchgate.netnih.gov

Molecular Dynamics Simulations (e.g., ReaxFF) of Condensed-Phase Reactions

Molecular dynamics (MD) simulations, particularly those employing reactive force fields (ReaxFF), are powerful tools for investigating the complex chemical reactions that occur in the condensed phase of energetic materials like TAGN. researchgate.net The ReaxFF method, developed by van Duin and colleagues, is a bond-order-based potential that can simulate chemical reactions by allowing bonds to form and break, a capability absent in traditional, non-reactive force fields. nih.gov This makes it particularly suitable for modeling the decomposition of energetic materials under various conditions. researchgate.netnih.gov

A study on graphene oxide functionalized with triaminoguanidine (GO-TAG) using ReaxFF provides significant insight into the decomposition behavior of the triaminoguanidine (TAG) moiety itself. nih.gov ReaxFF-MD simulations of TAG decomposition revealed that the primary gaseous products are ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂). nih.gov The simulation showed a sequential decomposition process where hydrogen transfer initiates the breakdown of the TAG molecule, leading to the formation of N₂H₄, which subsequently decomposes into N₂ and H₂. The remaining -NH₂ groups can then react with available hydrogen to form ammonia. nih.gov

The ReaxFF methodology has been successfully applied to a variety of other energetic materials, including nitrates like PETN, to elucidate their decomposition mechanisms under shock or thermal loading. nih.govsemanticscholar.org These simulations provide atomistic-level details of complex reaction networks that are often difficult to probe experimentally. nih.gov

ProductChemical FormulaSource/Observation
AmmoniaNH₃Major product from the reaction of -NH₂ groups with hydrogen. nih.gov
NitrogenN₂Formed from the decomposition of intermediate species like N₂H₄. nih.gov
HydrogenH₂A primary decomposition product. nih.gov
Hydrazine (B178648) (Intermediate)N₂H₄Appears as an intermediate due to hydrogen transfer. nih.gov

Computational Mapping of Intermolecular and Intramolecular Hydrogen Transfer Mechanisms

Computational studies have identified hydrogen transfer as a critical and often rate-determining step in the decomposition of many energetic materials, including those containing guanidinium moieties. nih.govresearchgate.netrsc.org For triaminoguanidine (TAG), reactive molecular dynamics simulations show that the initial decomposition step is predominantly initiated by hydrogen transfer within the molecule (intramolecular) or between adjacent molecules (intermolecular). nih.gov

This phenomenon is crucial as it can significantly lower the energy barrier for decomposition. For instance, the activation energy for the decomposition of a single molecule in the gas phase is often much higher than that observed in the condensed phase. nih.gov This difference is attributed to the facilitation of intermolecular hydrogen transfer in the solid or liquid state, which provides lower-energy reaction pathways. nih.gov

SystemPhaseActivation Energy (kJ mol⁻¹)Key Observation
Pentaerythritol tetranitrate (PETN)Single Molecule156Illustrates high barrier for unimolecular decomposition. nih.gov
Pentaerythritol tetranitrate (PETN)Condensed Phase82Lower barrier attributed to intermolecular hydrogen transfer. nih.gov
Triaminoguanidine (TAG) on GOCondensed Phase~15.4 lower than without GOCatalytic effect of GO promotes hydrogen transfer and decomposition. nih.gov

Proton Affinity and Ionic Interaction Modeling

The stability and reactivity of TAGN are intrinsically linked to the properties of its constituent ions: the triaminoguanidinium cation ([C(NH₂)₃(NH)]⁺) and the nitrate anion (NO₃⁻). Computational chemistry provides essential tools to model the proton affinity of the parent base and the interactions between the resulting ions.

Theoretical Evaluation of Cation-Anion Stability in the Condensed Phase

The stability of an energetic ionic salt in the condensed phase is largely determined by the nature and strength of the interactions between its cations and anions. mdpi.com In TAGN, the primary interactions are electrostatic forces and an extensive network of hydrogen bonds. mdpi.comdtic.mil

Theoretical studies on energetic salts featuring the triaminoguanidinium cation combined with various anions show that strong intermolecular interactions are key to crystal stability. acs.org A single-crystal X-ray diffraction study of TAGN at low temperatures revealed a complex, three-dimensional network of hydrogen bonds. dtic.mil In this network, the hydrogen atoms of both the imino (-NH-) and amino (-NH₂) groups of the triaminoguanidinium cation act as donors, forming strong hydrogen bonds with the oxygen atoms of the nitrate anions. dtic.mil These interactions effectively bridge adjacent cations via the nitrate anions, creating a stable crystal lattice. dtic.mil Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, confirming the dominance of H-bonding in the crystal packing of similar energetic salts. mdpi.com

Interaction TypeDescriptionSignificance
Hydrogen BondingInteractions between H-atoms on the cation and O/N atoms on the anion. mdpi.comdtic.milCrucial for molecular packing, crystal density, and thermal stability. mdpi.com
Electrostatic AttractionCoulombic forces between the positively charged cation and negatively charged anion. mdpi.comPrimary force holding the ionic lattice together. mdpi.com
π-π InteractionsObserved in salts with planar, aromatic cations/anions, enhancing packing stability. mdpi.comCan enhance stability and reduce sensitivity. mdpi.com

The stability of the cation-anion pair also influences the material's sensitivity. Stronger and more numerous hydrogen bonds can lead to higher crystal densities and improved thermal stability, which are desirable properties for energetic materials. mdpi.comacs.org

Investigation of Proton Transfer Dynamics in Reaction Systems

The dynamics of proton transfer are fundamental to the decomposition of many energetic materials. rsc.orgacs.org In the context of TAGN, the transfer of a proton from the triaminoguanidinium cation to the nitrate anion is considered a plausible initiating step in its thermal decomposition. researchgate.net Ab initio molecular dynamics (AIMD) simulations are frequently used to study these dynamic events. rsc.orgacs.org

For example, AIMD simulations of other energetic ionic salts like TKX-50 show that at elevated temperatures, a proton transfer from the cation to the anion occurs on a picosecond timescale. rsc.orgresearchgate.net This initial transfer creates a neutral acid and a conjugate base, which are often less stable and more prone to rapid decomposition than the original ions. rsc.org The energy released from the subsequent breakdown of these neutral species can then accelerate the decomposition of the bulk material. researchgate.net

The dynamics of such transfers are highly dependent on the orientation of the interacting species. Direct dynamics calculations have shown that when a proton is properly aligned between the donor and acceptor atoms, the transfer can be extremely rapid. acs.org In the TAGN crystal, the hydrogen bonding network pre-organizes the ions, potentially creating favorable pathways for proton transfer upon thermal activation. dtic.mil The study of these proton transfer dynamics is crucial for understanding the initial moments of decomposition and for designing more stable energetic materials by, for example, modifying the crystal structure to inhibit these initial transfer steps. rsc.org

Advanced Characterization Methodologies in Triaminoguanidine Nitrate Tagn Research

Advanced Vibrational Spectroscopic Analysis

Vibrational spectroscopy serves as a powerful non-destructive tool for probing the molecular structure of TAGN. By measuring the interaction of electromagnetic radiation with the molecule's vibrational energy levels, specific functional groups and bonding arrangements can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of TAGN, providing a unique spectral "fingerprint" based on the absorption of infrared radiation by its constituent chemical bonds. The FTIR spectrum of TAGN is characterized by several distinct absorption bands that correspond to specific vibrational modes of its functional groups.

Key absorptions in the TAGN spectrum include two peaks observed at approximately 3345 cm⁻¹ and 3233 cm⁻¹, which are attributed to the stretching vibrations of the –NH– groups. acs.org The stretching and bending of the C=N bond give rise to absorptions around 1682 cm⁻¹ and 1136 cm⁻¹, respectively. acs.org Furthermore, a peak at about 1305 cm⁻¹ is assigned to the C–N stretching vibration. acs.org The presence of the nitrate (B79036) group is prominently indicated by a very strong band around 1384 cm⁻¹, and a smaller, sharp band at 825 cm⁻¹. dtic.mil The N-N bond, a key feature of the triaminoguanidine structure, is identified by a medium intensity band at approximately 1129 cm⁻¹. dtic.mil

FTIR is not only used for identification but also for monitoring chemical processes in real-time. spectroscopyonline.comnih.govclairet.co.uk For instance, it can be employed to track changes in absorbance intensity during reactions involving TAGN, such as polymerization or decomposition, providing valuable kinetic and mechanistic insights. acs.orgresearchgate.net By monitoring the disappearance of reactant peaks and the emergence of product bands, researchers can follow the progression of a chemical transformation. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Triaminoguanidine Mononitrate (TAGN)

Wavenumber (cm⁻¹) Assignment Reference
3345 –NH– Stretching acs.org
3233 –NH– Stretching acs.org
1682 C=N Stretching acs.org
1384 Nitrate (NO₃⁻) Stretching dtic.mil
1305 C–N Stretching acs.org
1136 C=N Bending acs.org
1129 N–N Stretching dtic.mil

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Characterization

Raman spectroscopy provides complementary information to FTIR and is particularly valuable for the analysis of both molecular structure and the solid-state characteristics of TAGN. wikipedia.org This technique relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. wikipedia.org As a "fingerprinting" technique, it identifies molecules based on their unique vibrational modes. wikipedia.orgnih.gov

In the study of TAGN and its derivatives, Raman spectroscopy helps to identify key structural features. For example, in polymers derived from TAGN, characteristic peaks have been observed at 1150 cm⁻¹ and 1600 cm⁻¹, corresponding to N–N and N=C stretching vibrations, respectively. acs.org For triaminoguanidine complexes in general, the Raman spectra show distinctive features in the 1270-1670 cm⁻¹ range, which are associated with –NH₂ deformation, as well as C=N and C–N stretching vibrations. researchgate.net

The technique is also highly effective for solid-state characterization, as it can be used to identify different crystalline phases (polymorphs), measure temperature, and determine the crystallographic orientation of a sample. wikipedia.org The information gathered from Raman spectroscopy is crucial for understanding the material's structure at both the molecular and bulk levels.

Table 2: Characteristic Raman Peaks for TAGN-Related Structures

Wavenumber (cm⁻¹) Assignment Reference
1600 N=C Stretching acs.org
1270-1670 –NH₂ Deformation, C=N and C–N Stretching researchgate.net

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms and molecules in TAGN is critical. Structural elucidation techniques provide detailed information on crystallinity, crystal structure, and particle morphology.

X-ray Powder Diffraction (XRD) for Crystallographic Analysis

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to characterize crystalline materials. fraunhofer.de It provides information on the crystal structure, phase purity, and crystallite size of a sample. fraunhofer.deresearchgate.net In XRD, a beam of X-rays is directed at a powdered sample, and the resulting diffraction pattern of scattered intensities is recorded at various angles. frontiersin.org

Research has shown that pristine this compound possesses an orthorhombic crystal system and belongs to the Cmca (64) space group. acs.org This information is fundamental for understanding the packing of TAGN molecules in the solid state. XRD is also used to confirm the synthesis of nanometer-sized TAGN and to assess its crystalline quality. acs.orgresearchgate.net By analyzing the peak positions and widths in the diffraction pattern, researchers can verify the phase identity and estimate the average size of the crystallites. researchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Determination of Analogues

For an unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths and angles, single-crystal X-ray diffraction (SC-XRD) is the definitive method. uhu-ciqso.es This technique requires a single, high-quality crystal of the material. uhu-ciqso.es While obtaining single crystals of TAGN suitable for SC-XRD can be challenging, the technique has been successfully applied to its analogues, such as Guanidine (B92328) Nitrate. iosrjournals.orgresearchgate.net

In a typical SC-XRD experiment, a crystal is mounted on a goniometer and rotated while being irradiated by a focused X-ray beam. nih.gov The diffraction pattern produced allows for the calculation of the electron density distribution within the crystal, leading to a detailed model of the molecular and crystal structure. uhu-ciqso.es This level of detail is invaluable for understanding structure-property relationships in energetic materials related to TAGN. acs.org For example, studies on Glycine Guanidine Nitrate, an analogue, have used single-crystal XRD to determine its monoclinic structure and space group. iosrjournals.org

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Architectural Imaging

Electron microscopy techniques are essential for visualizing the morphology (shape and size) and nanoscale architecture of TAGN particles. Because electrons have much shorter wavelengths than visible light, electron microscopes can achieve significantly higher resolutions. acs.org

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the sample's surface topography. In research on nanometer TAGN, SEM analysis has been used to characterize the particle morphology and determine the average particle size, with one study reporting a mean size of 218.7 nm. acs.orgresearchgate.net

Transmission Electron Microscopy (TEM) provides even higher resolution and can reveal the internal structure of materials. nih.gov TEM is used to visualize the size, shape, and arrangement of nanocrystals. pnas.org For TAGN and related materials, TEM can be employed to image the nanoscale architecture, including the size and distribution of crystalline domains within a larger particle, providing critical insights into how the material is constructed at the nanoscale. acs.orgnih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Localized Property Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and measuring local material properties. rsc.orgaps.org The instrument operates by scanning a sharp tip, attached to a flexible cantilever, across a sample's surface. mdpi.com The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser system, generating a three-dimensional topographic map. mdpi.com Beyond imaging, AFM can probe nanomechanical properties such as adhesion and modulus. acs.org

In the context of energetic materials like TAGN, AFM is a valuable tool for investigating surface morphology, crystal defects, and surface roughness, which are critical factors influencing the material's sensitivity and performance. acs.org While specific research exclusively detailing the AFM analysis of this compound is not prevalent in the reviewed literature, the technique's applicability is clear, especially following the successful fabrication of nanometer-scale TAGN. nih.govembopress.org One study successfully created nano TAGN with a mean particle size of 218.7 nm, which was characterized using Scanning Electron Microscopy (SEM). nih.govembopress.org This work demonstrates that TAGN can be produced at a scale where AFM would be an ideal tool for detailed surface characterization, allowing for the visualization of surface features and the measurement of roughness and other properties with sub-nanometer resolution. nih.govembopress.orgsari.ac.cn

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Microstructural Features

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are non-destructive analytical techniques that provide information about the nanoscale structure of materials. anton-paar.com WAXS probes structures at the atomic level, yielding information on crystallinity and polymorphic form, while SAXS is sensitive to larger structural features, typically in the range of 1 to 100+ nanometers, such as particle size, shape, and distribution. uu.semdpi.com For energetic materials, these characteristics are fundamentally linked to their stability, density, and performance.

Although direct SAXS and WAXS studies specifically on TAGN were not identified in the surveyed literature, the application of these techniques to other energetic materials like HMX and CL-20 highlights their potential. umd.edu In those studies, SAXS was used to characterize the volume fraction of internal voids and other microstructural defects within the crystals. umd.edu Such information is vital as voids and defects can act as "hot spots," influencing the initiation sensitivity of the explosive. Applying SAXS and WAXS to TAGN could therefore provide critical insights into its crystalline quality, phase purity, and the presence of microstructural features that could impact its behavior as an energetic material. The techniques can be performed simultaneously (SWAXS) to correlate atomic-level crystal structure with nanoscale morphology. uu.se

Thermal Analysis Techniques for Decomposition Studies

The thermal behavior of energetic materials is a cornerstone of their characterization, providing essential data on stability, decomposition kinetics, and performance. Various thermal analysis techniques are employed to study TAGN.

Thermogravimetric Analysis (TGA) for Mass Loss Kinetics and Volatilization Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. acs.org It is a primary method for determining thermal stability and studying decomposition kinetics. researchgate.net For TAGN, TGA studies show that the decomposition process is complex and can be influenced by factors such as heating rate and sample form (e.g., nano vs. micron-sized particles). rsc.orgrsc.org

Kinetic parameters, such as activation energy (Ea), can be calculated from TGA data to quantify the energy barrier for decomposition. whiterose.ac.ukacs.org Isothermal TGA studies on TAGN have determined the activation energy for the initial stage of thermolysis to be 160.0 kJ mol⁻¹, following an Avrami-Erofe’ev (n=2) model. rsc.org In another study, when nano TAGN was blended with ammonium (B1175870) perchlorate (B79767) (AP), the resulting mixture showed an activation energy of 152.34 kJ mol⁻¹. aps.orgroyalsocietypublishing.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Flow Analysis

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to detect thermal transitions such as melting, crystallization, and decomposition, quantifying the enthalpy changes associated with these events. encyclopedia.pub

DSC analysis of TAGN reveals multiple thermal events. A small, reversible endotherm has been observed at low temperatures, indicating a polymorphic phase transition. At higher temperatures, DSC curves show a small exothermic peak between 190–208 °C, which is attributed to the initial thermal decomposition of nano TAGN. aps.org The main decomposition of TAGN is a significant exothermic event. When used as an additive, nano TAGN has been shown to dramatically lower the decomposition peak temperature of ammonium perchlorate from 478.5 °C to 287.2 °C. aps.orgroyalsocietypublishing.org The decomposition peak temperature for nano TAGN itself has been reported to be approximately 240 °C. rsc.org

DSC Thermal Event Data for TAGN and its Mixtures
SampleThermal EventTemperature (°C)Activation Energy (Ea) (kJ mol⁻¹)Reference
TAGNPolymorphic Transition (Endotherm)-15.15 (Onset)N/A
Nano TAGNInitial Decomposition (Exotherm)190 - 208N/A aps.org
Nano TAGNDecomposition Peak~240N/A rsc.org
90% AP + 10% Nano TAGNMain Decomposition Peak (of AP)287.2152.34 aps.orgroyalsocietypublishing.org
90% AN + 10% Nano TAGNDecompositionN/A147.51 aps.orgroyalsocietypublishing.org

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Events

Differential Thermal Analysis (DTA) is a technique similar to DSC, where the temperature difference between a sample and an inert reference is measured as they are subjected to a controlled temperature program. acs.org DTA is effective in identifying exothermic and endothermic processes. DTA studies of TAGN have revealed endothermic events at 258 K (-15.15 °C), 270 K (-3.15 °C), and 415 K (141.85 °C). The low-temperature endotherms are associated with phase transitions, while the higher temperature event is linked to changes in the nitrate sublattice. The decomposition of TAGN is observed as overlapping exothermic changes with multiple peak maxima. rsc.org

Hyphenated Techniques for Evolved Gas Analysis (e.g., TG-FTIR, Pyrolyser-GC-MS, TG-DSC-MS-FTIR)

To identify the gaseous products evolved during decomposition, thermal analysis instruments are often coupled with spectroscopic techniques. This "hyphenation" provides a powerful tool for elucidating decomposition mechanisms.

TG-FTIR (Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy): This technique analyzes the gases evolved from the TGA furnace in real-time using an IR spectrometer. anton-paar.com Studies on TAGN and its mixtures have identified the primary gaseous decomposition products. For a mixture of TAGN with cellulose (B213188) acetate, the main gas evolved was nitrous oxide (N₂O). When nano TAGN is blended with ammonium perchlorate, the decomposition products at 284-304 °C are primarily N₂O and hydrogen chloride (HCl). aps.org The decomposition of TAGN itself is known to produce ammonia (B1221849) (NH₃) as a chief initial product.

Pyrolyser-GC-MS (Pyrolysis - Gas Chromatography - Mass Spectrometry): In this method, the material is rapidly heated (pyrolyzed), and the resulting volatile fragments are separated by a gas chromatograph and then identified by a mass spectrometer. aps.orgsari.ac.cn This provides a detailed "fingerprint" of the decomposition products. Studies utilizing Py-GC-MS have been instrumental in examining the decomposition of guanidine-based compounds. embopress.org

TG-DSC-MS-FTIR (Simultaneous Thermal Analysis): This powerful combination allows for simultaneous measurement of mass change (TGA), heat flow (DSC), and the identification of evolved gases by both Mass Spectrometry (MS) and FTIR. In studies on related compounds like guanidine nitrate, simultaneous TG-DSC analysis coupled with high-resolution mass spectrometry (HRMS) has successfully distinguished between gaseous products with similar masses, such as CO₂ and N₂O, and identified major evolved gases including H₂O, N₂, NO, CO₂, and N₂O.

Evolved Gas Analysis of TAGN Decomposition
TechniqueSample ConditionIdentified Gaseous ProductsReference
Decomposition/MSTAGN heated to 190-220°CAmmonia (NH₃), Nitrogen (N₂)
Decomposition/MSTAGN:Cellulose Acetate MixtureNitrous Oxide (N₂O)
DSC-IR90% AP + 10% Nano TAGNNitrous Oxide (N₂O), Hydrogen Chloride (HCl), Carbon Dioxide (CO₂, very little) aps.org
TG-FTIR, Py-GC-MSTriaminoguanidine Azide (B81097) (related compound)Various decomposition gases analyzed embopress.org

Surface and Elemental Compositional Analysis

The characterization of a material's surface and its elemental makeup is fundamental to understanding its chemical properties and potential performance, particularly for energetic materials like this compound (TAGN). The surface chemistry can influence sensitivity, stability, and compatibility with other materials. Advanced spectroscopic techniques provide detailed insights into the elemental composition, chemical bonding environments, and spatial distribution of elements at the surface and near-surface regions of TAGN.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgnih.gov The method is based on the photoelectric effect, where an X-ray beam irradiates the sample, causing the emission of core-level electrons. beilstein-journals.org The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Furthermore, shifts in these binding energies provide detailed information about the chemical bonding environment and oxidation state of the atoms. acs.org

In the context of TAGN research, XPS is a powerful tool for verifying the purity and chemical structure of synthesized samples. Studies on nanometer-sized TAGN have utilized XPS to confirm its elemental composition. Survey scans reveal the presence of the expected elements: carbon (C), nitrogen (N), and oxygen (O), which is consistent with the molecular structure of TAGN. nih.govacs.org

High-resolution XPS spectra provide more detailed chemical state information. For TAGN, the high-resolution N 1s spectrum is particularly informative. It can be deconvoluted into two distinct peaks, indicating that nitrogen exists in at least two different chemical environments within the molecule. acs.org One peak corresponds to the nitrogen atoms within the guanidinium (B1211019) structure (C-N, N-H bonds), while the other is attributed to the nitrogen atom in the nitrate anion (NO₃⁻). nih.govacs.org This differentiation is crucial for confirming the salt structure of the compound and ensuring the integrity of the nitrate group, which is vital for its energetic properties.

Table 1: XPS Analysis Findings for Triaminoguanidine Nitrate (TAGN)

ParameterFindingSignificanceReference
Elemental Composition Detection of Carbon (C), Oxygen (O), and Nitrogen (N).Confirms the presence of the constituent elements of the TAGN molecule at the sample surface. nih.gov, acs.org
N 1s High-Resolution Spectrum The N 1s signal splits into two distinct peaks.Indicates two different chemical states for nitrogen atoms. acs.org
Peak Assignment 1 Nitrogen in N-H bonds (amino/guanidinium groups).Confirms the structure of the triaminoguanidinium cation. acs.org
Peak Assignment 2 Nitrogen in the nitrate group (NO₃⁻).Verifies the presence and chemical state of the nitrate anion, confirming the salt structure. acs.org

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is commonly integrated with Scanning Electron Microscopy (SEM), allowing for the correlation of elemental composition with surface morphology. The technique works by bombarding the sample with a focused beam of electrons, which excites electrons in the sample's atoms. thaiparker.co.th When these excited electrons return to a lower energy state, they emit X-rays with energies characteristic of the elements present. wikipedia.orgthaiparker.co.th By detecting and measuring the energy and intensity of these emitted X-rays, a spectrum is generated that identifies the elements in the sample and their relative abundance. thermofisher.com

A key advantage of EDX is its ability to perform elemental mapping. By scanning the electron beam across a region of the sample, the spatial distribution of different elements can be visualized. This is particularly useful in materials science to assess the homogeneity of a sample, identify inclusions, or analyze the composition of different phases. atslab.com

For TAGN research, EDX analysis can serve as a complementary technique to XPS for elemental characterization. While XPS provides surface-sensitive chemical state information, EDX can probe deeper into the material (micrometer range) and provide a bulk elemental composition. It can be used to rapidly confirm the presence of carbon, nitrogen, and oxygen in synthesized TAGN crystals or powders. Elemental mapping of a TAGN sample would be expected to show a uniform and co-located distribution of C, N, and O, which would confirm the compositional homogeneity of the material. Any localized concentration of unexpected elements could indicate the presence of impurities or contaminants from the synthesis process. atslab.com

Table 2: Principles and Application of EDX in TAGN Analysis

FeatureDescriptionRelevance to TAGN ResearchReference
Principle An electron beam excites atoms in the sample, causing the emission of characteristic X-rays. The energy of these X-rays is unique to each element.Allows for the identification of the elemental constituents (C, N, O) of TAGN. wikipedia.org, thaiparker.co.th
Coupling with SEM EDX is typically an accessory to a Scanning Electron Microscope.Enables correlation of elemental composition with the morphology and topography of TAGN crystals or particles. atslab.com
Elemental Mapping Generates a visual map showing the spatial distribution of selected elements across the sample surface.Used to verify the homogeneity of the TAGN sample and ensure there is no segregation of components or presence of large impurities. atslab.com
Quantitative Analysis Provides semi-quantitative or fully quantitative data on the relative abundance of elements.Can be used to check if the atomic ratios of C, N, and O are consistent with the chemical formula of TAGN. thermofisher.com

Secondary Ion Mass Spectrometry (SIMS) for Surface and Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, or molecular composition of a material's surface and near-surface region. wikipedia.org The technique involves bombarding the sample surface with a focused primary ion beam (e.g., Ga⁺, Cs⁺). This bombardment sputters atoms and molecular fragments from the surface, a fraction of which are ionized. These "secondary ions" are then extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio. wikipedia.orgnottingham.ac.uk SIMS is renowned for its exceptional sensitivity, capable of detecting elements at concentrations in the parts-per-million (ppm) to parts-per-billion (ppb) range. wikipedia.org

A primary application of SIMS is depth profiling. As the primary ion beam continuously erodes the sample surface, the mass spectrometer sequentially records the composition of the sputtered material. libretexts.org This process generates a depth profile, which plots the intensity of specific secondary ions as a function of sputter time (or depth). This capability is invaluable for analyzing layered structures, interfaces, and the distribution of trace elements or dopants as a function of depth. libretexts.orgeag.com

Furthermore, SIMS depth profiling can be employed to investigate the chemical homogeneity of TAGN from the surface into the bulk. It can reveal the presence of any surface oxidation, degradation layers, or the segregation of components near the surface. For coated or formulated TAGN, SIMS is an essential tool for characterizing the coating thickness, uniformity, and the sharpness of the interface between the coating and the TAGN substrate.

Table 3: SIMS Capabilities for TAGN Characterization

CapabilityDescriptionApplication in TAGN ResearchReference
High Sensitivity Detection limits in the ppm-ppb range for most elements.Identification of trace contaminants or impurities on the surface or in the bulk of TAGN that could affect performance or stability. wikipedia.org
Surface Specificity Analysis is confined to the top 1-2 nanometers of the surface (in static SIMS mode).Provides detailed molecular and elemental information about the outermost atomic layers of the TAGN material. wikipedia.org
Depth Profiling The sample is sputtered away layer-by-layer, and the composition is analyzed as a function of depth.Allows for the characterization of compositional uniformity, detection of sub-surface impurities, and analysis of degradation layers. libretexts.org, eag.com
Molecular Information In addition to elements, SIMS can detect molecular fragments.Can provide information on the molecular structure of the TAGN surface and identify molecular contaminants. nottingham.ac.uk

Thermal Decomposition Mechanisms and Reaction Kinetics of Triaminoguanidine Nitrate Tagn

Identification and Quantification of Gaseous Decomposition Products

The thermal decomposition of triaminoguanidine mononitrate results in the evolution of a variety of gaseous species. The composition and relative abundance of these products can be influenced by factors such as temperature, pressure, and the physical state of the TAGN.

High-rate thermolysis of TAGN at atmospheric pressure initially liberates predominantly nitric acid (HNO₃) and ammonia (B1221849) (NH₃). researchgate.net Subsequent decomposition stages yield a more complex mixture of gases. The main gaseous products consistently identified across various studies include nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O). researchgate.net

Under isothermal decomposition conditions between 160-180°C, a range of gaseous products has been identified. researchgate.net At higher temperatures, around 210-220°C, mass spectrometry analysis has provided quantitative data on the mole percent of the evolved gases, with ammonia and nitrogen being the chief products. dtic.mil

Advanced analytical techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Mass Spectrometry (TGA-MS) have been instrumental in identifying the evolved gases at different stages of decomposition. researchgate.netnih.gov These hyphenated techniques allow for the simultaneous measurement of mass loss and the identification of the corresponding gaseous products. For instance, in studies involving TAGN, signals corresponding to NH₃, N₂O, nitrogen dioxide (NO₂), carbon dioxide (CO₂), water (H₂O), and isocyanic acid (HNCO) have been detected. researchgate.net

The table below summarizes the identified gaseous decomposition products of TAGN from various analytical methods.

Gaseous ProductChemical FormulaAnalytical Method(s)
NitrogenN₂MS, TGA-FTIR
Nitrous OxideN₂OMS, TGA-FTIR
WaterH₂OMS, TGA-FTIR
AmmoniaNH₃MS, TGA-FTIR
Nitric AcidHNO₃High-rate thermolysis
Nitrogen DioxideNO₂TGA-FTIR-MS
Hydrogen CyanideHCNHigh-rate thermolysis
Carbon DioxideCO₂TGA-FTIR-MS
Nitric OxideNOHigh-rate thermolysis
Isocyanic AcidHNCOTGA-FTIR-MS

It is important to note that the interaction of TAGN with other materials, such as cellulosic binders, can significantly alter the composition of the gaseous products. For example, when decomposed with cellulose (B213188) acetate, a notable increase in the production of N₂O is observed, while the evolution of ammonia and acetic acid is diminished. dtic.mil

Unraveling Condensed-Phase Decomposition Processes

The decomposition of TAGN in the condensed phase is a complex process that is highly dependent on the physical state of the material. The mechanisms in the solid and liquid phases exhibit distinct characteristics.

Molecular dynamics simulations suggest that the initial decomposition of the triaminoguanidine (TAG) cation is primarily triggered by hydrogen transfer within the molecule. nih.gov The weakest chemical bond in the TAGN molecule is the N-N bond, and it is proposed that the initial bond breakage involves the splitting off of amino groups (•NH₂) radicals. researchgate.net

A key characteristic of the thermal decomposition of crystalline powdered TAGN is its severe self-acceleration. researchgate.net The primary cause for this phenomenon is the progressive melting of the solid during its decomposition. researchgate.net The decomposition rate in the liquid state (or in solution) is several times faster than in the solid state. researchgate.net

This self-acceleration can be described by the following sequence of events:

Initial solid-phase decomposition: As described above, the process begins with the dissociation of TAGN.

Heat generation: The subsequent decomposition reactions are exothermic, leading to an increase in the local temperature of the material.

Melting: As the temperature rises, the TAGN begins to melt.

Accelerated liquid-phase decomposition: The decomposition rate in the molten state is significantly higher, leading to a more rapid release of heat.

Positive feedback loop: This increased heat generation further accelerates the melting and decomposition of the remaining solid material, creating a self-accelerating cycle.

The onset temperature for this self-accelerating decomposition is a critical parameter for safety considerations. Above this temperature, the heat generated by the decomposition reaction outpaces the heat that can be dissipated to the surroundings, potentially leading to a runaway reaction. taylorandfrancis.com

Elucidation of Gas-Phase Decomposition Pathways

Following the initial events in the condensed phase, the evolved gaseous species undergo further reactions in the gas phase. These reactions are complex and involve numerous radical species and intermediate compounds.

The decomposition of TAGN in the gas phase is heavily influenced by radical-mediated reactions. The initial homolytic cleavage of the N-NO₂ bond is a characteristic decomposition pathway for nitramines. nih.gov In the case of TAGN, the decomposition of the nitrate (B79036) anion can lead to the formation of •OH and NO₂ radicals. acs.org The •OH radical can then react with ammonia, which is an early decomposition product, to produce the •NH₂ radical and water. acs.org

The •NH₂ radical is a key species in the subsequent reaction cascade. It can be oxidized by NO₂ to form N₂O and water. acs.org Furthermore, the decomposition of the triaminoguanidine cation is believed to proceed via the breakage of N-NH₂ bonds, directly releasing •NH₂ radicals. nih.gov Molecular dynamics simulations have shown the generation of numerous free radicals, including HN₂, H₂N•, and free H•, during the decomposition of the TAG cation. nih.gov

The nitric acid evolved in the initial stages also plays a crucial role. The thermal decomposition of nitric acid vapor is a complex process that can be both homogeneous and heterogeneous, yielding nitrogen oxides and water. researchgate.netresearchgate.net

Several intermediate species have been proposed and, in some cases, identified during the gas-phase decomposition of TAGN. The formation of hydrazine (B178648) (N₂H₄) has been speculated as a key intermediate. acs.org The presence of hydrazine is significant as it can readily react with oxidizing species like HNO₃ and its decomposition products, further propagating the decomposition process. jes.or.jp

Quantum chemistry calculations on the decomposition of guanidine (B92328) nitrate, a related compound, suggest that it can isomerize and undergo proton transfer in the gas phase to yield nitric acid and guanidine. These products can then react to form nitroguanidine (B56551) and water. researchgate.net Nitroguanidine subsequently decomposes through various pathways to produce NH₃, N₂O, H₂O, and CO₂. researchgate.net While TAGN has a different cation, these pathways provide insights into the types of reactions that may occur.

Kinetic Modeling of Thermal Decomposition

The thermal decomposition of this compound (TAGN) is a complex process involving multiple steps and is of significant interest in the field of energetic materials. Understanding the kinetic parameters of this decomposition is crucial for predicting its stability and performance.

Determination of Activation Energies and Pre-Exponential Factors

The activation energy (Ea) and pre-exponential factor (A) are fundamental kinetic parameters that describe the temperature dependence of the reaction rate. For the thermal decomposition of TAGN, these parameters have been determined using various analytical techniques.

The decomposition of crystalline powdered TAGN is characterized by severe self-acceleration, which is primarily attributed to the progressive melting of the solid during the process. The decomposition in a solution or molten state is several times faster than in the solid state. researchgate.net

One study, utilizing a combustion model, derived kinetic parameters that were in good agreement with experimental rate constants for TAGN decomposition in solution at low temperatures. The rate constant was given by the equation k(s⁻¹) = 10¹⁶.² * e^(-41600/RT). researchgate.net Another study focusing on the initial decomposition of TAGN via molecular dynamics simulations calculated an activation energy of 94.0 kJ mol⁻¹ and a pre-exponential factor of 4.65 × 10¹³ s⁻¹. rsc.org This initial step is believed to be dominated by the dissociation of NH₂ radicals. researchgate.net

The presence of catalysts can significantly alter the kinetic parameters. For instance, the functionalization of graphene oxide (GO) with triaminoguanidine (TAG) was found to reduce the decomposition activation energy of TAG by 15.4 kJ mol⁻¹. The activation energy for TAG in the GO-TAG composite was calculated to be 78.6 kJ mol⁻¹ with a pre-exponential factor of 4.00 × 10¹³ s⁻¹. rsc.org

ConditionActivation Energy (Ea)Pre-exponential Factor (A)MethodSource
TAGN in Solution (Low Temp)41.6 kcal/mol (approx. 174 kJ/mol)1016.2 s-1Combustion Model researchgate.net
Initial Decomposition of TAGN94.0 kJ/mol4.65 x 1013 s-1Molecular Dynamics rsc.org
TAG in GO-TAG Composite78.6 kJ/mol4.00 x 1013 s-1Molecular Dynamics rsc.org

Application of Isothermal and Non-Isothermal Kinetic Methods

Both isothermal and non-isothermal kinetic methods are employed to study the thermal decomposition of TAGN. Isothermal methods involve maintaining a constant temperature and monitoring the extent of decomposition over time, while non-isothermal methods involve heating the sample at a constant rate and observing the temperature at which decomposition occurs.

Studies on TAGN have utilized isothermal conditions in the temperature range of 160-180°C to investigate its thermal decomposition. researchgate.net Non-isothermal methods, such as Differential Scanning Calorimetry (DSC), have also been used, and the rate constants derived from these methods are in good agreement with those obtained from combustion data. researchgate.net

The choice of method can influence the observed kinetic parameters. For instance, the decomposition of crystalline powdered TAGN shows self-acceleration, a phenomenon that is more readily observed under isothermal conditions where the progressive melting of the solid can be monitored over time. researchgate.net

Development of Multi-Step Reaction Models (e.g., Consecutive Reaction Models)

The thermal decomposition of TAGN is not a single-step process but rather a series of consecutive reactions. The initial decomposition is followed by the decomposition of intermediate products.

A two-stage decomposition mechanism has been proposed, particularly in the presence of carbon black. At relatively low temperatures, the process exhibits a two-stage mechanism with acceleration at each stage. At elevated temperatures, the first stage may be absent. researchgate.net The formation of ammonium (B1175870) nitrate (AN) as an intermediate product has been observed during the thermolysis of TAGN. researchgate.net The subsequent decomposition of this AN likely contributes to a second exothermic effect observed in DSC curves. researchgate.net

The initial step in the decomposition is suggested to be the breaking of the N-N bond, which is the weakest bond in the TAGN molecule. researchgate.net This leads to the splitting off of amino groups and NH₂ radicals. researchgate.net

Catalytic Effects on Thermal Decomposition

The rate and mechanism of the thermal decomposition of TAGN can be significantly influenced by the presence of catalysts.

Impact of External Catalysts (e.g., Metal Oxides, Carbon-Based Materials)

Various external catalysts have been investigated for their effect on the thermal decomposition of TAGN and related energetic materials. These include metal oxides and carbon-based materials.

Carbon-Based Materials: Graphene oxide (GO) has been shown to have a significant catalytic effect on the thermal decomposition of TAGN. The presence of GO can decrease the decomposition temperature of TAGN. rsc.org Functionalizing GO with triaminoguanidine (GO-TAG) further enhances this catalytic activity, reducing the decomposition activation energy of TAGN. rsc.org Carbon black has also been observed to strongly increase the decomposition rate of solid ammonium nitrate, a decomposition product of TAGN. researchgate.net

Metal Oxides: While direct studies on the catalytic effect of a wide range of metal oxides specifically on TAGN are limited in the provided search results, studies on related nitrate-containing energetic materials provide insights. For instance, in HAN/PVA-based propellants, Al₂O₃, V₂O₅, and Fe₂O₃ have been shown to have significant catalytic effects, lowering the decomposition temperature. icm.edu.pl Conversely, Bi₂O₃ and Co₂O₃ showed less obvious effects, and B₂O₃ had a negative effect. icm.edu.pl In the context of RDX decomposition, graphene oxide stabilized transition metal (Cu, Co, Ni) complexes of triaminoguanidine have demonstrated strong catalytic effects by decreasing the apparent activation energy. acs.org

CatalystEffect on Decomposition TemperatureEffect on Activation EnergySource
Graphene Oxide (GO)DecreasesDecreases rsc.org
Carbon BlackDecreases (for AN intermediate)- researchgate.net
Al₂O₃ (on HAN/PVA)DecreasesDecreases icm.edu.pl
V₂O₅ (on HAN/PVA)DecreasesDecreases icm.edu.pl
Fe₂O₃ (on HAN/PVA)DecreasesIncreases icm.edu.pl
GO-stabilized TAG-Metal Complexes (on RDX)-Decreases acs.org

Role of Internal Molecular Rearrangements in Catalyzing Degradation

The initial stages of TAGN thermal decomposition are believed to involve internal molecular rearrangements, which can act as a form of self-catalysis for the degradation process. The primary proposed mechanism is an intramolecular hydrogen transfer. rsc.org

Energetic Performance and Combustion Research of Triaminoguanidine Nitrate Tagn Formulations

Combustion Behavior and Burning Rate Characteristics

Experimental Measurement of Burning Rates Across Pressure Ranges

The combustion behavior of Triaminoguanidine Nitrate (B79036) (TAGN) and its formulations is significantly influenced by pressure. Experimental measurements have demonstrated that the burning rate of TAGN generally increases with rising pressure. researchgate.netfraunhofer.de This relationship can often be described by the empirical formula r = aP^n, where 'r' is the burning rate, 'P' is the pressure, and 'a' and 'n' (the pressure exponent) are constants specific to the propellant formulation. mdpi.com

For pure TAGN, the pressure exponent has been determined to be approximately 0.78. researchgate.net In formulations where TAGN is combined with other energetic materials and binders, such as in Ammonium (B1175870) Nitrate (AN) and Glycidyl (B131873) Azide (B81097) Polymer (GAP) based propellants, the burning rate and pressure exponent can be tailored. For instance, incorporating TAGN into AN/GAP propellants has been shown to significantly increase the burning rate, in some cases doubling it compared to standard GAP/AN propellants. researchgate.net

The addition of TAGN to AN-based propellants has been observed to not only increase the burn rate but also beneficially reduce the pressure exponent, which is a desirable characteristic for many propellant applications. fraunhofer.de For example, in one study, increasing the concentration of TAGN in an AN/GAP formulation led to a continuous increase in burn rates while simultaneously decreasing the pressure exponents. fraunhofer.de This effect is valuable for achieving stable combustion over a range of operating pressures.

Below is a table summarizing the effect of TAGN on the burning rate of an AN/GAP/Nitrate Ester propellant formulation at various pressures.

Pressure (MPa)Burning Rate of ASN 15 (mm/s)Burning Rate of ASN 26 (with TAGN) (mm/s)
22.53.5
78.610.9
1815.216.8
This data is derived from research on AN/GAP/NE propellants, where ASN 15 is a baseline formulation and ASN 26 contains TAGN as a burn rate modifier. fraunhofer.de

Analysis of Combustion Wave Structure and Surface Temperature Control

The combustion of TAGN involves a complex series of physical and chemical processes that occur in a narrow region known as the combustion wave. Investigations using micro-thermocouples have provided insight into the temperature profile within this wave. researchgate.netresearchgate.net A key finding is that the surface temperature during the combustion of TAGN is primarily controlled by its dissociation process. researchgate.netresearchgate.net

The combustion wave of TAGN is characterized by several zones. The process begins in the condensed phase, where the material heats up and undergoes initial decomposition reactions. researchgate.net The heat produced in the surface reaction zone during TAGN burning has been determined to be approximately 525 kJ/kg. researchgate.net An exothermic reaction in the initial decomposition stage, occurring between 488–498K, is attributed to the breaking of the N-NH2 bond. researchgate.net

Gas Generation Mechanisms and Products in Propellant Systems

Efficiency of Gaseous Product Generation

Triaminoguanidine nitrate is recognized for its high yield of gaseous products upon combustion, a primary reason for its use in gas generator applications. researchgate.net The decomposition of TAGN results in a large volume of low molecular weight gases, which is advantageous for producing thrust or inflating devices. researchgate.netgoogle.com

Research into advanced propellant formulations for fire-suppressing gas generators has highlighted the use of high-nitrogen compounds like TAGN to maximize the production of inert gases such as nitrogen (N2). nist.govnist.gov In some developmental formulations, gas production efficiencies of over 4 moles of gas per 100g of propellant have been achieved, with N2 comprising a significant portion of the exhaust. nist.govnist.gov

Compositional Analysis of Gaseous Exhaust Products

The exhaust products of TAGN-based propellants are a key area of research, particularly for applications requiring non-toxic and non-corrosive gases. researchgate.netresearchgate.net The combustion of TAGN itself produces a relatively simple mixture of gases due to its chemical composition of carbon, hydrogen, nitrogen, and oxygen.

When used in propellant formulations, the composition of the exhaust gas is a function of all the ingredients present. For instance, in AN/GAP/TAGN propellants, the exhaust is designed to be non-acidic and non-toxic. researchgate.net Thermochemical calculations and experimental analysis are used to predict and measure the molar concentrations of the various species in the exhaust. acs.orgaiaa.org

A typical analysis of the combustion products of a nitrogen-rich propellant would identify major species such as nitrogen (N2), carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and hydrogen (H2). acs.orgaiaa.org The relative amounts of these gases depend on the oxygen balance of the formulation. For a fuel-rich composition, which is common for gas generators, the exhaust will contain significant amounts of CO and H2. acs.orgnih.gov The table below shows a representative composition of combustion products for a hypothetical TAGN-based gas generator formulation.

Gaseous ProductMolar Percentage
Nitrogen (N2)~60%
Carbon Monoxide (CO)Varies
Hydrogen (H2)Varies
Water (H2O)Varies
Carbon Dioxide (CO2)Varies
This table is illustrative of a high-nitrogen formulation designed for gas generation, where N2 is the primary product. nist.govnist.gov The exact percentages of other products depend on the specific formulation.

Oxygen Balance Considerations in Formulation Development

The oxygen balance (OB) of an energetic material is a critical parameter in propellant formulation, as it dictates the nature and energy release of the combustion process. The oxygen balance is the degree to which a compound can be oxidized. Triaminoguanidine nitrate has a negative oxygen balance, calculated at -33.4% (assuming CO2 as the primary carbon product). acs.orgnih.govfraunhofer.de

Influence of Binders and Additives on Energetic Performance

The energetic performance of Triaminoguanidine mononitrate (TAGN) is significantly influenced by the incorporation of various binders and additives. These components are crucial in tailoring the material's combustion characteristics to meet specific performance requirements for applications such as solid rocket propellants and gas generants. Research has focused on modifying the burning rate, ballistic properties, gas output, and combustion temperature of TAGN-based formulations through the careful selection of these supplemental materials.

Impact on Burning Rate and Ballistic Properties

The burning rate is a critical ballistic parameter in energetic materials, and it is heavily dependent on the formulation's composition. Binders and additives play a pivotal role in modulating the reaction kinetics and heat transfer at the burning surface and in the gas phase.

Energetic binders, such as Glycidyl Azide Polymer (GAP), are known to enhance the performance of TAGN formulations. at.ua In a solid rocket propellant composed of GAP, Ammonium Nitrate (AN), and TAGN, the formulation exhibited a burning rate approximately double that of standard GAP/AN propellants. researchgate.net However, this formulation also showed a high pressure exponent, which describes the sensitivity of the burning rate to pressure, indicating that it is most suitable for use at pressures below 13.8 MPa. researchgate.net The burning rate of pure TAGN is primarily governed by processes in the condensed phase, with a reported pressure exponent of 0.78. researchgate.net

The concentration of TAGN itself acts as a modifier. In formulations using a GAP/Trimethylolethane Trinitrate (TMETN) binder, a continuous increase in burning rate and a decrease in the pressure exponent were observed as the TAGN concentration was increased from 5% to 20%. fraunhofer.de The addition of metallic fuels, such as aluminum, can further augment the burning rate. For instance, adding 10% aluminum to a GAP/TMETN/AN/TAGN formulation increased the burn rate from 10.3 to 12.4 mm/s at 10 MPa. fraunhofer.de

Various additives are investigated to modify combustion. Metal oxides, for example, can act as catalysts. In studies of related guanidine (B92328) compounds, micro-ceria was found to enhance the burning rate of guanidine nitrate-based gas generants. tandfonline.com The introduction of nano-sized TAGN has also been shown to promote the combustion performance of ammonium nitrate-based propellants. acs.orgnih.gov Other high-nitrogen compounds are also tested; for example, when comparing TAGN with GZT (Guanidinium-5,5'-azotetrazolate) in an AN/GAP formulation, the TAGN-containing propellant demonstrated a more favorable, lower pressure exponent. fraunhofer.de

Table 1: Influence of Binders and Additives on Burning Rate of TAGN and Related Formulations
Base FormulationBinder/AdditiveConcentrationPressure (MPa)Observed Effect on Burning RatePressure Exponent (n)Source
AN/TAGN/GAPTAGN5% to 20%2-25Continuous increase in burn rate.Continuous decrease. fraunhofer.de
AN/TAGN/GAPAluminum (Al)10%10Increase from 10.3 to 12.4 mm/s.Decrease from 0.71 to 0.64. fraunhofer.de
GAP/ANTAGNNot Specified<13.8Approximately double the rate of standard GAP/AN propellant.High researchgate.net
Pure TAGNN/A100%Not SpecifiedGoverned by condensed phase processes.0.78 researchgate.net
AN/GAPGZT20%2-25Similar burn rate to TAGN formulation but a less convenient (higher) pressure exponent.Higher than TAGN formulation. fraunhofer.de

Role in Modulating Gas Output and Combustion Temperature

Binders and additives are also instrumental in controlling the thermochemical properties of TAGN formulations, specifically the combustion temperature and the volume and composition of the gaseous products. For many applications, particularly in gas generators for airbags or fire suppression systems, a high gas output combined with a low combustion temperature is highly desirable. nist.gov

TAGN is a high-hydrogen, high-nitrogen compound, which inherently favors high gas production. researchgate.net Research demonstrates a clear trend where increasing the concentration of TAGN in an Ammonium Nitrate (AN)/Glycidyl Azide Polymer (GAP) formulation leads to a continuous increase in gas output, particularly of lightweight gases like hydrogen (H₂). fraunhofer.de Concurrently, this increase in TAGN concentration results in a steady decrease in the adiabatic combustion temperature. fraunhofer.de This effect is observed in formulations both with and without aluminum. For example, in an aluminized formulation, increasing the TAGN content caused the combustion temperature to drop from 3390 K to 3195 K. fraunhofer.de

Additives can further modulate these properties. While some additives may increase the combustion temperature, others, known as coolants, can be incorporated to lower it. mdpi.comrsc.org Formulations designed for fire suppression have been developed that combine TAGN with other high-nitrogen compounds and coolants to produce a high volume of inerting gases, such as nitrogen (N₂), at a reduced temperature. nist.gov Certain compositions can yield over 4 moles of gas per 100 grams of propellant, with nearly 60% of that being N₂. nist.gov

Table 2: Influence of TAGN Concentration on Combustion Temperature and Gas Output
Base FormulationAdditiveChange in TAGN ConcentrationEffect on Combustion Temperature (Tc)Effect on Gas Output (n)Source
AN/GAPNoneIncreasingContinuous decrease from 2561 K to 2304 K.Continuous increase. fraunhofer.de
AN/GAP20% Aluminum (Al)IncreasingContinuous decrease from 3390 K to 3195 K.Continuous increase, especially of H₂. fraunhofer.de

Synthesis and Characterization of Triaminoguanidine Nitrate Tagn Derivatives and Modified Structures

Functionalization of Triaminoguanidine Scaffolds

The functionalization of the triaminoguanidine (TAG) scaffold is a key area of research, leveraging the reactive amino groups to introduce new functionalities. This can be achieved through reactions with various electrophiles or by using the scaffold as a ligand to coordinate with metal ions. Such modifications can lead to materials with enhanced catalytic, energetic, or adsorbent properties.

The multiple nitrogen donor sites within the triaminoguanidine structure make it an excellent ligand for coordinating with transition metal ions. semanticscholar.org The resulting complexes often exhibit unique electronic, magnetic, and catalytic properties. The synthesis typically involves reacting a triaminoguanidine salt with a corresponding transition metal salt in a suitable solvent. The properties of these complexes can be finely tuned by modifying the substituents on the guanidine (B92328) ligand, which in turn modulates the electronic and steric environment of the metal center. semanticscholar.org

Research has demonstrated the synthesis of various TAG-based transition metal complexes. For instance, nickel(II) complexes have been synthesized using a triaminoguanidine scaffold and a capping ligand like 2,2′-bipyridine (bipy) or 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz). researchgate.net These reactions yield complex supramolecular structures with interesting magnetic properties and arrangements dictated by hydrogen bonding and π–π stacking. researchgate.net Similarly, iron(III) complexes have been prepared, demonstrating the versatility of guanidine-based ligands in forming stable coordination compounds with varied geometries, such as octahedral. ekb.eg The formation of these complexes is confirmed through techniques like FT-IR spectroscopy, which shows characteristic shifts in vibrational bands upon coordination to the metal ion. ekb.eg

A layered 2D polymer synthesized from triaminoguanidine hydrochloride and glyoxal (B1671930), known as TAGP, has also been used to form stable complexes with a range of transition metal ions. rsc.org These metal-polymer complexes (TAGP-Ms) are considered novel insensitive energetic nanomaterials where the metal ions can act as catalytic centers. rsc.orgacs.org

Table 1: Examples of Triaminoguanidine-Based Transition Metal Complexes and Their Characterization

Complex/Material Transition Metal Key Findings & Characterization Reference
[Ni3LBr(bipy)3(H2O)3]NO3 Nickel(II) Forms a supramolecular structure with alternating hydrophilic and hydrophobic layers. Characterized by single-crystal X-ray diffraction. researchgate.net
[FeL3] Iron(III) Exhibits octahedral geometry. Characterized by IR, UV-Vis spectroscopy, and molar conductance measurements. ekb.eg
TAGP-M (e.g., TAGP-Co) Co, Ni, Cu, etc. Metal ions are coordinated into a 2D polymer network. TAGP-Co showed high impact energy (81.1 J) and friction sensitivity (>352.8 N). rsc.orgacs.org

Grafting triaminoguanidine onto the surface of carbonaceous materials, particularly graphene oxide (GO), is a strategy to create hybrid materials with synergistic properties. GO possesses a large surface area and abundant oxygen-containing functional groups (epoxy, hydroxyl, carboxyl), which serve as anchor points for TAG molecules. rsc.org This functionalization can enhance the catalytic activity and thermal stability of the resulting material. rsc.orgresearchgate.net

The synthesis of GO-functionalized TAG (GO-TAG) has been studied to understand its thermal decomposition mechanism. rsc.org Molecular dynamics simulations suggest that the initial decomposition of TAG is promoted by the edge carbon atoms of GO, which reduces the activation energy for decomposition by 15.4 kJ mol⁻¹. researchgate.net This catalytic effect is attributed to the interaction between the TAG molecules and the GO surface. rsc.orgresearchgate.net Experimental studies confirm that GO has a significant accelerating effect on the decomposition of TAG. researchgate.net

Furthermore, GO-stabilized transition metal complexes of triaminoguanidine have been developed. These materials combine the high nitrogen content of TAG and the catalytic activity of transition metals with the high surface area and stabilizing effect of GO. researchgate.net For example, GO-doped transition metal complexes of TAG have shown catalytic reactivity on the thermolysis of RDX, improving its thermal stability. researchgate.net Aminoguanidine-modified magnetic graphene oxide has also been synthesized and used as a nanoadsorbent, demonstrating the versatility of these functionalized materials. researchgate.net The successful grafting of triaminoguanidine complexes onto carbon surfaces is often confirmed by Raman spectroscopy, where shifts in the G band indicate the incorporation of nitrogen into the carbon matrix. researchgate.net

Polymerization and Nanostructure Formation from TAGN

The polyfunctional nature of triaminoguanidine nitrate (B79036) allows it to act as a monomer in polymerization reactions, leading to the formation of nitrogen-rich polymers and nanostructures. These materials are of great interest due to their high nitrogen content and potential applications as energetic materials or stable polymer networks.

A significant advancement in this area is the synthesis of two-dimensional (2D) nitrogen-rich nanopolymers. These materials are often created through polycondensation or cross-linking reactions. A notable example involves the reaction of triaminoguanidine hydrochloride or nitrate with glyoxal. rsc.orgacs.orgacs.org This reaction produces a 2D carbon-nitrogen-rich polymer (termed TAGP) with a layered, network-type structure and a carbon-to-nitrogen ratio of 3:4. rsc.orgacs.org

The resulting TAGP is a nanolayered material with defects on the scale of approximately 10 nm. acs.orgacs.org These 2D nanopolymers are part of a broader class of graphene analogues and are explored for their unique electronic and energetic properties. rsc.orgrsc.org The high nitrogen content of TAGP surpasses that of many currently used energetic polymers, and it exhibits low sensitivity to impact and friction, making it a promising candidate for a new generation of energetic binders. rsc.org

The formation of the aforementioned 2D nanopolymers is a direct result of cross-linking reactions. acs.orgacs.org Cross-linking involves the formation of covalent bonds that link polymer chains together, creating a three-dimensional network structure. specialchem.com In the case of TAGN, the amino groups can react with cross-linking agents like glyoxal (a dialdehyde) to form these networks. acs.org

The resulting network structures are typically thermosets, meaning they form a permanent, infusible, and insoluble network upon curing. specialchem.com The properties of these networks, such as cross-link density, are highly dependent on the reaction conditions. researchgate.netmdpi.com For instance, increasing the concentration of the TAGN monomer or adjusting the reaction temperature can influence the growth rate and molecular weight of the polymer sheets. acs.org The resulting cross-linked polymers are covalent adaptable networks (CANs) that can exhibit dynamic behavior, such as stress relaxation at elevated temperatures, due to the reversible nature of some of the chemical bonds under certain conditions. researchgate.net

Controlling the structure of polymer nanostructures derived from TAGN is crucial for tuning their properties, particularly their reactivity. Research has shown that the experimental conditions during the cross-linking reaction of TAGN with glyoxal significantly influence the final polymer structure and its thermal behavior. acs.orgacs.org

Key parameters that can be adjusted to control the nanostructure include the reaction temperature, reaction time, and the concentration of reactants (TAGN and glyoxal). acs.org By increasing the reaction temperature and the concentration of TAGN, TAGP samples with a higher molecular weight can be obtained. acs.org This structural control has a direct impact on the material's reactivity. For example, the activation energy (Ea) for the thermal decomposition of TAGP can be controlled by adjusting the reaction conditions. acs.orgacs.org

Table 2: Effect of Synthesis Conditions on TAGP Nanostructure and Reactivity

Parameter Varied Effect on Structure Effect on Reactivity (Activation Energy, Ea) Reference
Increasing TAGN Concentration Higher molecular weight polymer sheets Ea decreases with increasing concentration. At lowest concentration, Ea = 134.1 kJ·mol⁻¹; at highest, Ea = 81.0 kJ·mol⁻¹. acs.orgacs.org
Increasing Reaction Temperature Promotes growth rate, resulting in higher molecular weight Higher molecular weight TAGP layers can constrain nitramine crystals, leading to higher energy density. acs.org
Molar Ratio (TAGN/glyoxal) Slight excess of TAGN promotes growth; excessive glyoxal hinders formation of larger sheets. Not explicitly detailed, but structure impacts reactivity. acs.org

This ability to tune the activation energy and kinetic models of decomposition by simply adjusting the synthesis parameters highlights the modularity of this approach for creating energetic polymers with tailored reactivity. acs.orgacs.org

Investigation of Analogous Polyaminoguanidine Nitrates and Dinitrates

The study of analogous polyaminoguanidine nitrates and their dinitrate counterparts reveals significant insights into how molecular composition influences the stability and energetic output of these materials. Polyaminoguanidines, which include compounds like aminoguanidine (B1677879), diaminoguanidine (B1197381), and triaminoguanidine, form a family of high-nitrogen cations. When combined with nitrate anions, they produce energetic salts with properties that can be tuned by altering the number of amino groups on the guanidine core and the ratio of cations to nitrate anions.

A key distinction within the polyaminoguanidine salt family lies between mononitrates and dinitrates. Mononitrates, such as Diaminoguanidine Nitrate (DAGN) and Triaminoguanidine Nitrate (TAGN), feature a 1:1 stoichiometric ratio of the singly-charged polyaminoguanidinium cation to the nitrate anion. In contrast, dinitrates incorporate two nitrate anions for each dication, which can be formed from more complex or doubly protonated guanidine-based structures.

The primary energetic difference stems from the oxygen balance of the compound. Dinitrate salts inherently possess a higher oxygen content, which can lead to more complete combustion and, consequently, a higher energy release. Compositions incorporating polyaminoguanidine dinitrates are recognized for their high gas output with minimal solid combustion products, a desirable characteristic for propellant and gas generant applications.

Thermal stability is another critical parameter where differences are observed. While direct comparative data for the same polyaminoguanidine cation in both mono- and dinitrate forms is limited, studies on individual compounds provide valuable insights. Research into the thermal decomposition kinetics of mononitrates like DAGN and TAGN shows that they are energetic materials with distinct stability profiles. researchgate.netakjournals.com The initial stage of thermolysis for both DAGN and TAGN follows the Avrami-Erofe’ev equation (n=2), indicating a similar decomposition mechanism involving nucleation and growth. researchgate.net However, their kinetic parameters differ, with TAGN exhibiting greater thermal stability. researchgate.net

The activation energy for the thermal decomposition of DAGN is 130 kJ/mol, whereas for TAGN it is significantly higher at 160.0 kJ/mol. researchgate.net This suggests that the addition of a third amino group enhances the stability of the mononitrate salt. researchgate.net Dicationic energetic salts, which are structurally related to dinitrates, are also noted for their high thermal stability, often with decomposition temperatures exceeding 200°C. acs.org This suggests that dinitrate variants within the polyaminoguanidine family would likely exhibit robust thermal stability, a crucial property for handling and storage.

CompoundSalt TypeActivation Energy (E)Log A (s⁻¹)Source
Diaminoguanidine Nitrate (DAGN)Mononitrate130 kJ/mol11.4 researchgate.net
Triaminoguanidine Nitrate (TAGN)Mononitrate160.0 kJ/mol16.0 researchgate.net
Table 1: Comparative thermal decomposition kinetics for polyaminoguanidine mononitrates. researchgate.net

The energetic and thermal properties of guanidine-based salts are intrinsically linked to their molecular structure. Key structural factors that influence these properties include the number of aminohydrazine substituents, the degree of protonation (monocation vs. dication), and the resulting hydrogen-bonding networks in the crystal lattice. deepdyve.com

The guanidinium (B1211019) cation, [C(NH₂)₃]⁺, is a highly stable, planar ion due to significant resonance stabilization of the positive charge across the central carbon and three nitrogen atoms. wikipedia.org This inherent stability forms the foundation of the entire family. As aminohydrazine groups (-NHNH₂) are substituted for amino groups (-NH₂), the nitrogen content and the number of potential hydrogen bond donors increase, which directly impacts the compound's properties.

A comparison of the thermal stability from the parent Guanidine Nitrate (GN) to its amino-substituted derivatives illustrates a clear structure-property relationship. The decomposition of TAGN is noted to be several times faster in solution than in its solid state, where a key factor in its decomposition is the progressive melting of the solid. researchgate.net The main gaseous products from TAGN decomposition are N₂, N₂O, and H₂O. researchgate.net

Kinetic studies provide quantitative data on this trend. The activation energy required for thermal decomposition serves as a robust indicator of thermal stability. Comparing Guanidine Nitrate with its polyamino-analogs reveals how structural modifications tune this property.

CompoundNumber of Amino/Hydrazine (B178648) GroupsActivation Energy (E)Source
Diaminoguanidine Nitrate (DAGN)2130 kJ/mol researchgate.net
Triaminoguanidine Nitrate (TAGN)3160.0 kJ/mol researchgate.net
Table 2: Activation energy as a function of amino/hydrazine substitution in guanidine nitrates. researchgate.net

Advanced Applications and Future Research Trajectories of Triaminoguanidine Nitrate Tagn

Innovations in Next-Generation Energetic Materials Design

The design of next-generation energetic materials hinges on achieving a superior balance of performance, stability, and safety. chemjournal.kz TAGN is a key component in this endeavor, offering a unique set of properties that make it attractive for various advanced applications. chemjournal.kzacs.org

One of the key advantages of TAGN is its combustion behavior, which primarily yields hydrogen gas. This characteristic is particularly beneficial for specialized applications such as low-signature propulsion systems and insensitive munitions, where controlled energy release and thermal management are critical. chemjournal.kz

Researchers are actively exploring the integration of TAGN with other energetic materials and binders to create novel composites with tailored properties. For instance, TAGN can be effectively combined with glycidyl (B131873) azide (B81097) polymer (GAP) to form energetic composites that offer a practical substitute for conventional formulations based on HMX. chemjournal.kz The synergy between TAGN and GAP allows for the customization of mechanical and energetic properties, which enhances safety during handling and provides flexibility in formulating materials for diverse military and aerospace needs. chemjournal.kz

Furthermore, advancements in nanotechnology have opened new avenues for enhancing the performance of TAGN-based materials. The fabrication of nanometer-sized TAGN particles has been shown to influence the thermal decomposition behavior of other energetic materials like ammonium (B1175870) perchlorate (B79767) (AP) and ammonium nitrate (B79036) (AN). acs.orgacs.org While the addition of nano TAGN to AP increases its decomposition activation energy, it lowers the activation energy for AN, indicating a catalytic effect on the decomposition of the latter. acs.org

The following table summarizes the decomposition peak temperatures of AP and AN with and without the addition of nano TAGN. acs.org

SampleDecomposition Peak Temperature (°C)
Pure AP478.5
90% AP + 10% nano TAGN287.2
Pure ANNot specified
90% AN + 10% nano TAGNNot specified

Data sourced from Differential Scanning Calorimetry (DSC) analyses. acs.org

Advancements in Environmentally Benign Propellant Technologies (Green Propellants)

The push for environmentally friendly or "green" propellants has intensified due to concerns over the toxic and corrosive byproducts of traditional propellants, such as those based on ammonium perchlorate. acs.orgbohrium.comresearchgate.net TAGN is a promising ingredient in the development of these greener alternatives. researchgate.netbegellhouse.com

Propellants formulated with TAGN are being investigated for their potential to produce non-acidic and non-toxic exhaust gases. researchgate.netresearchgate.net This is a significant advantage over conventional propellants that release hydrogen chloride, a substance known to damage the ozone layer. acs.org The combustion of TAGN-based propellants can be tailored to yield a high proportion of gaseous products with low molecular weight, which is desirable for achieving high specific impulse. researchgate.netusda.gov

One area of active research is the use of TAGN in combination with ammonium nitrate (AN), another "green" oxidizer. acs.orgresearchgate.net While AN offers environmental benefits, it suffers from issues like low burning rates and phase transitions near room temperature. acs.orgresearchgate.net The addition of TAGN to AN-based propellants has been shown to significantly enhance the burning rate. researchgate.netfraunhofer.de For example, a solid rocket propellant composed of a GAP binder, a mixture of AN and TAGN as the oxidizer, and non-lead ballistic modifiers exhibited a burning rate approximately double that of standard GAP/AN propellants. researchgate.net

The performance of TAGN-containing propellants can be further optimized through the inclusion of other energetic components and binders. Thermodynamic calculations have shown that formulations containing AN, TAGN, and GAP, particularly when aluminized, can achieve specific impulses comparable to or even exceeding traditional AP/Al/HTPB composite propellants. fraunhofer.de

Below is a comparison of the calculated specific impulse for different propellant formulations. fraunhofer.de

Propellant FormulationSpecific Impulse (Ns/kg)
AN/GAP/TMETN/BTTN (smokeless)2350
AP/Al/HTPB (88% solids)2592
AN/TAGN/GAP with 20% Al and 20% TAGN2628

Data based on thermodynamic performance calculations with a standard expansion ratio of 70:1. fraunhofer.de

Theoretical Predictions for Novel Triaminoguanidine Nitrate Architectures and Formulations

Computational modeling and theoretical predictions are playing an increasingly vital role in the discovery and design of new energetic materials. chemjournal.kzacs.org These methods allow for the screening of potential molecular structures and formulations before their expensive and time-consuming experimental synthesis. chemjournal.kzacs.org

For TAGN, theoretical studies are being employed to understand its fundamental properties and to predict the performance of novel architectures and formulations. First-principles calculations have been used to systematically study the crystal structure, electronic properties, vibrational characteristics, and thermodynamic properties of TAGN. researchgate.net Such computational insights are crucial for understanding the relationship between the molecular structure of TAGN and its energetic performance. chemjournal.kz

The "materials genome" approach, which utilizes high-throughput screening and data-driven methods, is being applied to accelerate the design of energetic materials. acs.org This methodology can be used to construct databases of potential energetic compounds and screen them based on key performance indicators like heat of formation, detonation velocity, and specific impulse. acs.org

Theoretical predictions are also guiding the development of novel TAGN-based formulations. For instance, computational fluid dynamics and other simulation tools can be used to predict the detonation parameters and performance of new explosive formulations containing TAGN. mdpi.com By modeling the behavior of different compositions, researchers can identify promising candidates for further experimental investigation. scienceopen.comnih.gov

The development of co-crystals is another area where theoretical predictions are proving valuable. By combining TAGN with other energetic molecules, it may be possible to create new crystalline structures with enhanced properties. Molecular simulations can be used to predict the stability and performance of these co-crystals, guiding their experimental synthesis. researchgate.net

Current Research Gaps and Future Opportunities in TAGN Science and Technology

Despite the significant progress in understanding and utilizing TAGN, several research gaps and future opportunities remain. A comprehensive understanding of the decomposition and combustion mechanisms of TAGN, particularly in complex propellant and explosive formulations, is still an area of active investigation. researchgate.netnih.gov While the main decomposition products have been identified, the detailed chemical kinetics and reaction pathways are not fully elucidated. researchgate.net

Future research should focus on several key areas:

Advanced Synthesis and Manufacturing: Developing more efficient, cost-effective, and environmentally friendly methods for synthesizing high-purity TAGN is crucial for its widespread adoption. google.com Additionally, research into controlling the crystal morphology and particle size of TAGN could lead to improved performance and processing characteristics. google.com

Novel Formulations and Composites: There is a vast design space for new energetic materials based on TAGN. sciencemadness.org Future work should explore the combination of TAGN with novel binders, plasticizers, and other energetic ingredients to create formulations with tailored properties for specific applications. chemjournal.kzgoogle.com The use of advanced manufacturing techniques, such as additive manufacturing, could enable the fabrication of complex energetic structures with unprecedented control over their properties. chemjournal.kz

Enhanced Theoretical Modeling: Continued development and application of advanced theoretical and computational methods will be essential for accelerating the discovery and optimization of TAGN-based materials. acs.orgarxiv.org This includes the use of machine learning and artificial intelligence to screen vast numbers of potential formulations and predict their performance. arxiv.orgyoutube.com

Long-Term Stability and Compatibility: While TAGN is known for its good thermal stability, more research is needed to fully understand its long-term aging behavior and its compatibility with other materials in complex formulations, especially under various environmental conditions. google.comdtic.mil

Green Propulsion Systems: Further research is needed to optimize the performance of TAGN-based green propellants and to address any remaining challenges related to their combustion stability and efficiency. hugendubel.inforesearchgate.net This includes the development of effective catalysts and ignition systems for these novel propellants.

Q & A

Q. What experimental methodologies are recommended for characterizing the thermal stability of TAGN?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing TAGN's thermal decomposition. Experimental setups should monitor mass loss and exothermic/endothermic events under controlled heating rates (e.g., 5–10°C/min). Decomposition onset at ~230°C with violent NOx emission requires safety protocols like fume hoods and pressure-resistant containers . Data interpretation must account for discrepancies in decomposition temperatures due to impurities or polymorphic variations .

Q. How can researchers safely handle TAGN given its toxicity and reactivity?

TAGN requires strict adherence to hazard controls:

  • Use personal protective equipment (PPE) including nitrile gloves and respirators to avoid inhalation of toxic fumes.
  • Conduct reactions in inert atmospheres (e.g., argon) to prevent unintended decomposition.
  • Store in cool (<25°C), dry environments away from oxidizing agents. Safety data sheets (SDS) should highlight reproductive toxicity and mutagenicity risks .

Q. What spectroscopic techniques are optimal for verifying TAGN’s molecular structure?

Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., NH stretching at 3300–3500 cm⁻¹, NO₃⁻ bands at 1380 cm⁻¹) with nuclear magnetic resonance (NMR) for proton environments. X-ray diffraction (XRD) resolves crystal structure, confirming the 1,2,3-triaminoguanidinium cation and nitrate anion arrangement .

Advanced Research Questions

Q. How do computational models explain TAGN’s role in energetic co-crystal formation?

Molecular dynamics (MD) simulations predict co-crystal stability by analyzing intermolecular interactions (e.g., hydrogen bonds between TAGN’s amino groups and nitro groups in CL-20). Density functional theory (DFT) calculates binding energies and detonation velocities, optimizing co-crystal formulations for enhanced performance with reduced sensitivity .

Q. What mechanisms underlie the stabilization of TAGN in composite materials with graphene oxide (GO)?

TAGN-functionalized GO exhibits improved thermal stability due to π-π stacking and hydrogen bonding between TAGN and GO layers. Experimental validation involves in-situ Raman spectroscopy to track structural changes during decomposition and electron microscopy to observe dispersion homogeneity. These interactions delay exothermic decomposition by 20–30°C compared to pure TAGN .

Q. How can conflicting data on TAGN’s decomposition pathways be resolved?

Contradictions arise from differing experimental conditions (e.g., open vs. closed systems). Advanced mass spectrometry (MS) and gas chromatography (GC) identify decomposition products (e.g., NH₃, HCN, NOx). Isotopic labeling (¹⁵N-TAGN) traces nitrogen migration, clarifying mechanistic steps. Cross-referencing with quantum mechanical simulations resolves ambiguities in intermediate species .

Q. What strategies mitigate TAGN’s environmental and mutagenic risks in lab-scale synthesis?

Green chemistry approaches:

  • Replace diazotization/hydrogenation routes with solvent-free mechanochemical synthesis.
  • Use biocatalysts (e.g., enzymes) to reduce mutagenic byproducts.
  • Implement closed-loop systems with NOx scrubbers to capture toxic emissions .

Methodological Notes

  • Synthesis Optimization : Scale-up requires iterative calorimetry (ARC) to assess runaway reaction risks.
  • Data Reproducibility : Publish full experimental parameters (heating rates, purity levels) to address literature discrepancies.
  • Ethical Compliance : Adhere to institutional guidelines for mutagenicity testing (e.g., Ames assay protocols).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.